![molecular formula C15H20N2O4 B5844182 3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID](/img/structure/B5844182.png)
3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen and is often used as a reference standard in pharmaceutical testing . The compound is known for its analgesic and anti-inflammatory properties, making it useful in various medical and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID typically involves the reaction of 4-isobutylbenzoyl chloride with propanoic acid in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine. The reaction is usually carried out at room temperature to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity and consistency. The use of automated systems and advanced analytical techniques ensures that the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or esters.
科学的研究の応用
3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Investigated for its potential therapeutic effects in treating pain and inflammation.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
作用機序
The mechanism of action of 3-({4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets include the active sites of COX enzymes, and the pathways involved are primarily related to the arachidonic acid cascade .
類似化合物との比較
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID that is often compared
特性
IUPAC Name |
4-[4-(2-methylpropylcarbamoyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)9-16-15(21)11-3-5-12(6-4-11)17-13(18)7-8-14(19)20/h3-6,10H,7-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCPGEWFFIJNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
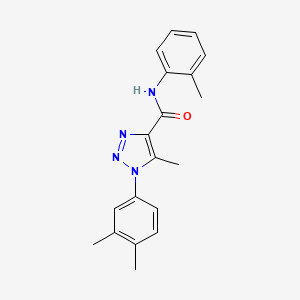
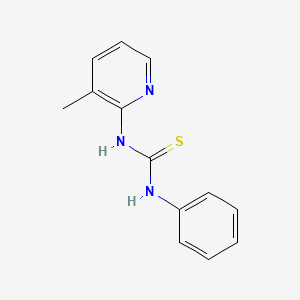
![2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
![ETHYL 3-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B5844161.png)
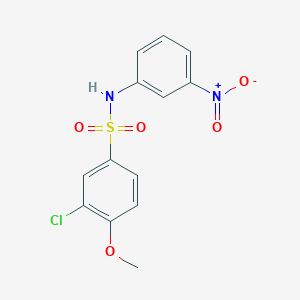
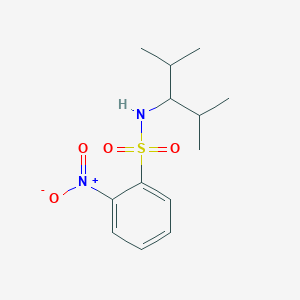
![5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5844189.png)
![N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B5844196.png)
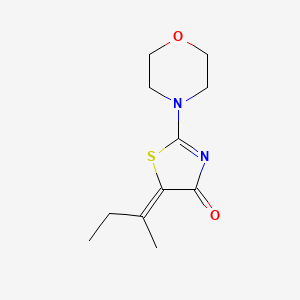
![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)
![4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)
